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2,5,5-Trimethyl-1,3-dioxan-2-ol

Cat. No.: B12541075
CAS No.: 820260-83-1
M. Wt: 146.18 g/mol
InChI Key: IWFKKALNQWWUKT-UHFFFAOYSA-N
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Description

Overview of 1,3-Dioxane (B1201747) Ring Systems and Their Fundamental Chemical Significance

1,3-Dioxanes are six-membered heterocyclic compounds containing two oxygen atoms at the first and third positions of the ring. wikipedia.org Their fundamental significance in organic chemistry primarily stems from their role as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.de This protective function is crucial in multi-step organic syntheses where specific functional groups need to be shielded from unwanted reactions. The formation of a 1,3-dioxane is a reversible process, typically achieved by reacting a carbonyl compound with a 1,3-diol under acidic conditions. organic-chemistry.org

The stability of the 1,3-dioxane ring is a key attribute. It is generally resistant to basic, reductive, and oxidative conditions, making it a robust protecting group. thieme-connect.de However, it is sensitive to acidic conditions, which allows for its removal (deprotection) when desired. thieme-connect.deorganic-chemistry.org This controlled stability and reactivity make 1,3-dioxanes invaluable tools for synthetic chemists. Beyond their use as protecting groups, the 1,3-dioxane structural motif is also found in various natural products. thieme-connect.de

The conformation of the 1,3-dioxane ring has been a subject of extensive study. Similar to cyclohexane, it preferentially adopts a chair-like conformation. thieme-connect.de The presence of the two oxygen atoms in the ring, with their shorter C-O bond lengths compared to C-C bonds, influences the ring's geometry and the interactions between its substituents. thieme-connect.de

Specific Characteristics of 1,3-Dioxanols as Cyclic Hemiacetals

1,3-Dioxanols are a subclass of 1,3-dioxanes that feature a hydroxyl (-OH) group at the 2-position of the ring. This structural feature categorizes them as cyclic hemiacetals. Hemiacetals are functional groups that contain a carbon atom bonded to both an -OR group and an -OH group. In the case of 1,3-dioxanols, the -OR group is part of the dioxane ring.

The presence of the hemiacetal group imparts specific chemical characteristics to 1,3-dioxanols. They exist in equilibrium with their open-chain hydroxy ketone or hydroxy aldehyde forms. This equilibrium is a defining feature of hemiacetals and is influenced by factors such as the solvent and the presence of acid or base catalysts. The stability of the cyclic hemiacetal form in 1,3-dioxanols is often favored due to the thermodynamic stability of the six-membered ring.

Structural Elucidation and Naming Conventions for 2,5,5-Trimethyl-1,3-dioxan-2-ol

The systematic name "this compound" provides a clear description of the molecule's structure. Following IUPAC nomenclature:

1,3-Dioxane: This indicates the core structure is a six-membered ring with two oxygen atoms at positions 1 and 3.

-2-ol: This suffix signifies the presence of a hydroxyl (-OH) group at the second carbon atom of the dioxane ring.

2,5,5-Trimethyl: This prefix indicates the presence and location of three methyl (-CH3) groups as substituents on the ring. One methyl group is at the C2 position, and two methyl groups are at the C5 position.

Therefore, the structure consists of a 1,3-dioxane ring with a hydroxyl group and a methyl group attached to the C2 carbon, and two methyl groups attached to the C5 carbon.

Structural Feature Description
Core Ring System 1,3-Dioxane
Functional Group at C2 Hydroxyl (-OH)
Substituent at C2 Methyl (-CH3)
Substituents at C5 Two Methyl (-CH3) groups

Historical Development and Relevant Predecessor Research in 1,3-Dioxane Chemistry

The chemistry of 1,3-dioxanes has a rich history, with the first synthesis of a 1,3-dioxane derivative reported for the protection of hydroxyl groups in carbohydrates. thieme-connect.de The broader field of dioxane chemistry saw significant developments with the industrial production of 1,4-dioxane (B91453) starting in the 1920s, following its synthesis and structural determination by Alexey Favorsky in 1906. wikipedia.org While 1,4-dioxane gained more commercial value, the study of 1,3-dioxanes continued to evolve, particularly in the context of their application as protecting groups in organic synthesis. wikipedia.orgwikipedia.org

Research into related compounds like 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) has also contributed to the understanding of substituted 1,3-dioxanes. The isopropylidene acetal (B89532) of bis-MPA, a 1,3-dioxane derivative, is a crucial monomer in the synthesis of dendrimers, which are highly branched and monodisperse polymers. nih.gov This highlights the ongoing importance of 1,3-dioxane chemistry in materials science.

Distinguishing this compound from Related Substituted Dioxanes

It is essential to differentiate this compound from other substituted dioxanes to understand its unique chemical identity. The key distinguishing features are the specific type and location of the substituents on the 1,3-dioxane ring.

For instance, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid also contains a trimethylated 1,3-dioxane ring, but it has a carboxylic acid group at the C5 position instead of a hydroxyl group at the C2 position. nih.gov Similarly, 2,2,5-trimethyl-1,3-dioxane-4,6-dione is characterized by two ketone functional groups at the C4 and C6 positions. sigmaaldrich.com

Other related compounds include those with different alkyl or aryl substituents. For example, 2,5,5-trimethyl-2-pentyl-1,3-dioxane has a pentyl group at the C2 position instead of a hydroxyl group. ontosight.aiepa.gov Another example is 2,5,5-trimethyl-2-phenyl-1,3-dioxane , which features a phenyl group at the C2 position. fda.gov

The isomers of this compound would have the same molecular formula but different arrangements of the methyl and hydroxyl groups on the 1,3-dioxane ring. For example, the methyl groups could be at different positions, or the hydroxyl group could be at a different carbon atom.

The precise substitution pattern of this compound, with its unique combination of a hydroxyl group and a methyl group at the C2 position and two methyl groups at the C5 position, defines its specific chemical properties and reactivity, setting it apart from its various structural analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B12541075 2,5,5-Trimethyl-1,3-dioxan-2-ol CAS No. 820260-83-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820260-83-1

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2,5,5-trimethyl-1,3-dioxan-2-ol

InChI

InChI=1S/C7H14O3/c1-6(2)4-9-7(3,8)10-5-6/h8H,4-5H2,1-3H3

InChI Key

IWFKKALNQWWUKT-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(C)O)C

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2,5,5 Trimethyl 1,3 Dioxan 2 Ol

Reactions Involving the Hemiacetal Hydroxyl Group

The hydroxyl group at the anomeric C-2 position is the most reactive site in 2,5,5-trimethyl-1,3-dioxan-2-ol, participating in a variety of substitution reactions typical of hemiacetals.

Esterification and Transesterification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically under acidic or basic catalysis. In an acidic medium, the reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by the oxygen of the carbonyl group of the acid and subsequent elimination of water.

Transesterification, the conversion of one ester to another, is also a feasible reaction pathway. While direct transesterification on the hemiacetal itself is not the primary reaction, if the hemiacetal is in equilibrium with the corresponding aldehyde and alcohol, the alcohol component can undergo transesterification. However, the more direct pathway involves the formation of an ester from the hemiacetal, which can then undergo transesterification. For instance, an ester of this compound could react with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen of the ester, making it more electrophilic for the incoming alcohol to attack.

Reaction Reagents General Conditions Product Type
EsterificationCarboxylic acid, Acyl chloride, AnhydrideAcid or Base catalyst2-Acyloxy-2,5,5-trimethyl-1,3-dioxane
TransesterificationAlcoholAcid or Base catalystDifferent 2-alkoxy-2,5,5-trimethyl-1,3-dioxane

Etherification and Alkylation Reactions

Etherification of the hemiacetal hydroxyl group can be achieved under appropriate conditions. For example, treatment with an alcohol in the presence of an acid catalyst can lead to the formation of a full acetal (B89532), where the hydroxyl group is replaced by an alkoxy group. This reaction is reversible and driven to completion by removing the water formed.

Alkylation of the hydroxyl group to form an ether can also be accomplished using alkylating agents like alkyl halides or sulfates, typically under basic conditions to deprotonate the hydroxyl group and enhance its nucleophilicity. The Williamson ether synthesis is a classic example of this type of transformation.

Reaction Reagents General Conditions Product Type
EtherificationAlcoholAcid catalyst, removal of water2-Alkoxy-2,5,5-trimethyl-1,3-dioxane
AlkylationAlkyl halide, Alkyl sulfateBase2-Alkoxy-2,5,5-trimethyl-1,3-dioxane

Anomeric Effects and Reactivity at the C-2 Position

The reactivity at the C-2 position of this compound is significantly influenced by the anomeric effect. This stereoelectronic effect describes the tendency of a substituent at the anomeric carbon in a cyclic ether to favor an axial orientation over a sterically less hindered equatorial one. This preference is attributed to a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the C-substituent bond.

In the case of this compound, the hydroxyl group at C-2 can exist in either an axial or equatorial position. The anomeric effect would favor the axial conformation of the hydroxyl group. This conformational preference can impact the rates of reaction at the C-2 position. For instance, the departure of a leaving group from the axial position is often favored as the transition state can be stabilized by the delocalization of electron density from the ring oxygen atoms. The presence of the gem-dimethyl group at the C-5 position locks the chair conformation of the dioxane ring, which in turn influences the expression of the anomeric effect at C-2.

Ring Opening and Degradation Pathways

The 1,3-dioxane (B1201747) ring of this compound is susceptible to cleavage under certain conditions, particularly in the presence of acid.

Acid-Catalyzed Hydrolysis and Equilibrium Studies

Like other acetals and hemiacetals, this compound undergoes hydrolysis in the presence of aqueous acid to yield the parent 1,3-diol (2,2-dimethyl-1,3-propanediol) and the corresponding carboxylic acid (acetic acid, from the oxidation of the initial acetaldehyde (B116499) formed from the C-2 methyl and hydroxyl groups). The reaction is an equilibrium process.

The mechanism of hydrolysis involves protonation of one of the ring oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation steps lead to the final products.

The position of the equilibrium depends on several factors, including the concentration of water, the pH of the solution, and the stability of the cyclic hemiacetal relative to the hydrolysis products. The gem-dimethyl group at the C-5 position can influence the rate of hydrolysis and the equilibrium position due to steric and conformational effects. Studies on the hydrolysis of related 2-substituted-1,3-dioxanes have shown that the rate is dependent on the pH, with a faster rate at lower pH values. lookchem.com

Factors Influencing Hydrolysis Equilibrium:

Factor Effect on Equilibrium Reason
High water concentrationShifts towards hydrolysis productsLe Chatelier's principle
Low pHCatalyzes both forward and reverse reactions, but favors hydrolysisProtonation of ring oxygen facilitates ring opening
TemperatureIncreased temperature can favor hydrolysis (often entropically driven)---
Substituent effectsSteric hindrance around the anomeric center can affect hydrolysis rates---

Fragmentation and Rearrangement Reactions

Under more forcing conditions, such as in mass spectrometry or pyrolysis, the this compound molecule can undergo various fragmentation and rearrangement reactions. The initial fragmentation in mass spectrometry would likely involve the loss of the hydroxyl group or the methyl group from the C-2 position.

Subsequent fragmentation pathways could involve the cleavage of the dioxane ring. Common fragmentation patterns for 1,3-dioxanes include the loss of formaldehyde (B43269) (CH₂O) or other small molecules from the ring. The presence of the gem-dimethyl group at C-5 can lead to characteristic fragmentation patterns, such as the loss of an isobutylene (B52900) fragment.

Rearrangement reactions are also plausible, particularly under acidic conditions that can generate carbocationic intermediates. For instance, a Wagner-Meerwein type rearrangement could occur if a carbocation is formed adjacent to the quaternary center at C-5. However, the stability of the oxocarbenium ion formed by ring opening often dominates the reactivity, leading primarily to hydrolysis products under aqueous acidic conditions.

Reactivity of the 1,3-Dioxane Ring System

The 1,3-dioxane ring is a six-membered heterocycle containing two oxygen atoms. Its chemistry is dominated by its nature as an acetal, specifically a cyclic acetal of a 1,3-diol. Generally, 1,3-dioxanes are stable under basic, reductive, or oxidative conditions but are susceptible to cleavage under acidic conditions. thieme-connect.de Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize steric strain. thieme-connect.de

Substituent Effects on Ring Stability and Reactivity

Substituents on the 1,3-dioxane ring have a profound impact on its stability and reactivity. The presence of two C-O bonds, which are shorter than C-C bonds, leads to more significant 1,3-diaxial interactions. thieme-connect.de Consequently, substituents, particularly at the C-2 position, have a strong preference for the equatorial position to avoid steric clashes with axial substituents at C-4 and C-6. thieme-connect.de An exception to this is the anomeric effect, where a 2-alkoxy group may preferentially occupy the axial position for electronic stabilization. thieme-connect.de

The reactivity of the ring is also influenced by the electronic nature of its substituents. A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxanes (where R = H, Br, CH₃) showed that substituent groups at position 5 affect the reaction. researchgate.net Similarly, in rhodium-catalyzed reactions of 5-amino-1-aryl-pyrazoles with a 1,3-dioxane derivative, electron-donating groups on an aryl substituent generally led to higher yields compared to electron-withdrawing groups. acs.org This suggests that the electronic properties of substituents can significantly modulate the reactivity of the dioxane ring system.

Table 1: Influence of Substituents on 1,3-Dioxane Reactivity

Position Substituent Type Effect on Reactivity/Stability Reference
C-2 Equatorial Alkyl/Aryl Thermodynamically favored due to reduced 1,3-diaxial interactions. thieme-connect.de
C-2 Axial Alkoxy Stabilized by the anomeric effect. thieme-connect.de
C-5 Methyl Can influence thermal decomposition rates. researchgate.net
Aryl Electron-donating Can increase reaction yields in certain catalytic processes. acs.org

Reactions at the C-5 Position Due to Trimethyl Substitution

The specific substitution pattern of this compound features a methyl group and a gem-dimethyl group at the C-5 position. The gem-dimethyl group at C-5 introduces significant steric bulk. This steric hindrance can influence reactions occurring at or near this position. For instance, in related systems, substantial steric hindrance at a position can interfere with cyclization reactions, reducing product yields. acs.org While direct studies on reactions at the C-5 position of this specific compound are not prevalent, it can be inferred that the gem-dimethyl group would sterically shield the C-5 position and the adjacent C-4 and C-6 positions from attack.

Furthermore, the presence of a methyl group at C-5 has been shown to affect the kinetics of thermal decomposition in related 5-nitro-5-methyl-1,3-dioxanes, indicating an influence on bond-breaking processes within the ring. researchgate.net

Mechanistic Investigations of Key Transformations

The key transformations of 1,3-dioxanes, such as ring-opening reactions, are often mechanistically complex. These reactions are typically initiated by the activation of one of the acetal oxygen atoms by a Lewis or Brønsted acid, leading to the formation of an oxocarbenium ion intermediate. researchgate.net

Elucidation of Reaction Intermediates

In the acid-catalyzed cleavage of 1,3-dioxanes, the primary intermediate is an oxocarbenium ion. The stability and subsequent reaction pathway of this ion dictate the final products. For example, in reductive ring-opening reactions, this oxocarbenium ion is subsequently attacked by a hydride source to yield an alcohol and an ether. researchgate.net

Kinetic Studies and Rate-Determining Steps

Computational studies on the thermal decomposition of 5-nitro-5-R-1,3-dioxanes calculated activation energies for the decomposition reaction. researchgate.net These studies, while showing some deviation from experimental values, correctly predicted the trend of substituent effects on the reaction rate, suggesting that the initial bond-breaking step is the rate-determining step. researchgate.net

Table 2: Kinetic Data for Reactions of 1,3-Dioxane and Related Compounds

Reactant Reaction Type Rate Coefficient / Activation Energy Conditions Reference
1,3-Dioxane Reaction with OH radicals 9.4 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ Room Temperature rsc.org
1,3-Dioxolane (B20135) Reaction with OH radicals 11.1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ Room Temperature rsc.org

Stereoselective Transformations of the Chemical Compound

Stereoselectivity is a critical aspect of the chemistry of substituted 1,3-dioxanes. The chair conformation of the ring, with its distinct axial and equatorial positions, often leads to highly stereoselective reactions. For instance, the reductive cleavage of 1,3-dioxane-type acetals can proceed with high regioselectivity and stereoselectivity, depending on the reagents and substrate. researchgate.net The formation of the ether linkage often occurs at a specific position determined by steric and electronic factors, including chelation control by Lewis acids. researchgate.net

In the case of this compound, the chiral center at C-2 (due to the hydroxyl group) and the potential for chirality if the C-5 methyl group were different from the other C-5 substituent, would make stereoselective transformations particularly relevant. Although specific studies on this compound are lacking, general principles suggest that reactions at the C-2 position would be highly influenced by the approach of reagents from either the axial or equatorial face. The bulky gem-dimethyl group at C-5 would further create a distinct steric environment, likely directing incoming reagents to the less hindered face of the molecule and influencing the stereochemical outcome of reactions at C-2, C-4, and C-6.

Table of Mentioned Compounds

Compound Name
This compound
1,3-Dioxane
Cyclohexane
5-Nitro-5-R-1,3-dioxanes
5-Amino-1-aryl-pyrazoles
1,3-Dioxolane
1,4-Dioxane (B91453)
ȮCHO
CO₂
H
5-Nitro-5-methyl-1,3-dioxane

Conformational Analysis and Stereochemistry of 2,5,5 Trimethyl 1,3 Dioxan 2 Ol

Theoretical Frameworks for Conformational Studies of Six-Membered Rings

Computational chemistry provides powerful tools for investigating the complex conformational landscapes of cyclic molecules. These theoretical frameworks allow for the detailed exploration of molecular geometries, energies, and the pathways for interconversion between different conformers.

The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. huntresearchgroup.org.uk For a molecule like 2,5,5-trimethyl-1,3-dioxan-2-ol, the PES would be a multidimensional surface where stable conformers correspond to local minima (energy wells), and transition states for conformational changes correspond to saddle points. huntresearchgroup.org.uk

Quantum-chemical studies on substituted 1,3-dioxanes have shown that the global minimum on the PES typically corresponds to a chair conformer. researchgate.netresearchgate.net Local minima are often occupied by twist conformers, while higher energy structures like boat or half-chair conformations represent maxima on the PES. researchgate.netresearchgate.net Mapping the PES involves a series of calculations where specific geometric parameters (like bond angles or dihedral angles) are systematically varied, and the energy is calculated for each point, a process known as a relaxed potential energy surface scan. uni-muenchen.de This allows for the identification of the most stable conformations and the energy barriers between them.

Conformational isomerization is the process by which a molecule converts from one conformer to another, for instance, the ring-flipping process in a chair conformation. Theoretical calculations can elucidate the specific pathways for these transformations. Studies on 4-phenyl-1,3-dioxane and 5-alkyl-1,3-dioxanes have revealed multiple energetically distinct pathways for the isomerization between equatorial and axial chair forms. researchgate.netepa.gov

These pathways often involve passing through higher-energy intermediate conformations, such as the twist-boat. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are employed to trace the minimum-energy path connecting a transition state to the corresponding reactant and product conformers, confirming the isomerization route. researchgate.net For example, in unsubstituted 1,3-dioxane (B1201747), IRC calculations have connected the transition state between the chair and the 2,5-twist conformers. researchgate.net The energy of these transition states determines the activation energy or potential barrier for the conformational change. researchgate.net

Preferred Conformations of the 1,3-Dioxane Ring

Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric and torsional strain. thieme-connect.dewikipedia.org However, the presence of two oxygen atoms in the ring introduces key differences, such as shorter C-O bond lengths compared to C-C bonds, which alters the ring's geometry and the energetics of its various conformers. thieme-connect.de

The chair conformation is the most stable form for the 1,3-dioxane ring. thieme-connect.denih.gov In this conformation, substituents can occupy either axial or equatorial positions. libretexts.org Due to the shorter C-O bonds, diaxial interactions between substituents at the C2 position and axial substituents at C4 and C6 are more pronounced than in cyclohexane. thieme-connect.de Consequently, substituents at C2 generally have a strong preference for the equatorial position to avoid these steric clashes. thieme-connect.denih.gov

While the chair form is the global energy minimum, other conformers exist as local minima or transition states on the potential energy surface. These include the twist-boat, boat, and half-chair conformations. wikipedia.orglibretexts.org

Twist-Boat Conformation : This conformer is more stable than the boat form because it relieves some of the steric hindrance between the "flagpole" hydrogens and reduces torsional strain. libretexts.orgmasterorganicchemistry.com Computational studies on unsubstituted 1,3-dioxane show the chair conformer to be significantly more stable than the twist conformers. researchgate.net The energy difference between the chair and the 2,5-twist conformer has been calculated to be in the range of 4.67–5.19 kcal/mol. researchgate.net

Boat Conformation : The boat conformation is generally a high-energy transition state or a very shallow minimum. It suffers from significant steric repulsion between the flagpole hydrogens and eclipsing strain along the sides of the ring. libretexts.orgmsu.edu

Half-Chair Conformation : The half-chair is typically the highest energy conformation and acts as the transition state for the interconversion between the chair and twist-boat forms. wikipedia.orgmasterorganicchemistry.com It has considerable angle and torsional strain. libretexts.org

The relative energies of these conformers for substituted 1,3-dioxanes can be influenced by the nature and position of the substituents.

ConformerRelative Energy (kcal/mol) - Unsubstituted 1,3-DioxaneReference
Chair0 (Global Minimum) researchgate.net
2,5-Twist4.67 - 5.19 researchgate.net
1,4-Twist~6.0 - 6.2 researchgate.net
2,5-Boat (TS)6.38 researchgate.net
1,4-Boat (TS)8.07 researchgate.net
Chair-Twist (TS)9.73 researchgate.net

Note: The table presents calculated energy differences for the parent 1,3-dioxane. Values for substituted derivatives will vary.

Influence of the Trimethyl Substituents on Ring Dynamics and Stability

The three methyl groups and the hydroxyl group in this compound exert a profound influence on the conformational equilibrium and the stability of the 1,3-dioxane ring.

The gem-dimethyl group at the C5 position significantly restricts the ring's flexibility. This "locking" effect raises the energy barrier for ring inversion. In monosubstituted cyclohexanes, a bulky group in an axial position creates unfavorable 1,3-diaxial interactions. libretexts.org In this molecule, one of the C5-methyl groups must be axial, creating steric strain with the axial hydrogens at C4 and C6.

At the C2 position, the presence of both a methyl and a hydroxyl group creates a quaternary center. One of these substituents must be axial, and the other equatorial. Given that substituents at C2 experience strong 1,3-diaxial interactions with the axial hydrogens at C4 and C6, placing the larger methyl group in the axial position would be highly unfavorable energetically. thieme-connect.de Therefore, the most stable chair conformation is expected to have the C2-methyl group in the equatorial position and the C2-hydroxyl group in the axial position. While an axial hydroxyl group is generally less favored, the anomeric effect, an interaction between the lone pair of an oxygen atom in the ring and the antibonding orbital of the C-O bond of the substituent, can stabilize this arrangement. thieme-connect.de

Steric Interactions and Their Impact on Conformational Equilibria

Like other 1,3-dioxane systems, this compound predominantly adopts a chair conformation to minimize torsional strain. The substituents on the ring, however, introduce significant steric interactions that influence the equilibrium between different chair forms.

The gem-dimethyl group at the C5 position effectively acts as an anchor, significantly restricting ring inversion. In the chair conformation, one of the C5-methyl groups will occupy an axial position while the other is equatorial. This arrangement leads to notable steric strain.

At the C2 position, the presence of both a methyl and a hydroxyl group introduces further steric considerations. The relative bulk of these substituents plays a critical role in determining the preferred orientation. The steric requirements of substituents are often quantified by their A-values, which represent the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. While these values are for cyclohexane, they provide a useful approximation for the steric bulk in 1,3-dioxane systems.

SubstituentA-value (kcal/mol)
Methyl (-CH₃)1.74 wikipedia.org
Hydroxyl (-OH)0.87 masterorganicchemistry.com

The higher A-value of the methyl group compared to the hydroxyl group suggests that the methyl group has a stronger preference for the equatorial position to minimize steric interactions. wikipedia.orgmasterorganicchemistry.com Specifically, an axial methyl group at C2 would experience significant 1,3-diaxial interactions with the axial protons or substituents at C4 and C6. In this case, the axial C5-methyl group would also contribute to this steric crowding. Therefore, from a purely steric standpoint, the conformer with the C2-methyl group in the equatorial position and the C2-hydroxyl group in the axial position would be favored.

Anomeric Effects at the Hemiacetal Center

The C2 carbon of this compound is a hemiacetal center, which is subject to the anomeric effect. The anomeric effect is a stereoelectronic phenomenon in cyclic hemiacetals and related systems that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to occupy the axial position, even if this is sterically less favorable.

This effect is attributed to a stabilizing interaction between the lone pair of electrons on the ring oxygen atoms and the antibonding (σ*) orbital of the exocyclic C-O bond of the hydroxyl group. This hyperconjugation is maximized when the substituent is in the axial position, leading to a more stable conformation. For 2-alkoxy-1,3-dioxanes, the axial position for the alkoxy group is stabilized by this anomeric effect. thieme-connect.de

In the case of this compound, the anomeric effect would favor the conformer where the hydroxyl group at C2 is in the axial position. This preference is in direct competition with the steric preference for the larger methyl group to be equatorial. The final conformational equilibrium is a balance between these opposing forces: the steric hindrance favoring an equatorial methyl group and the anomeric effect favoring an axial hydroxyl group. In many 2-substituted 1,3-dioxanes, the anomeric effect is a dominant factor.

Diastereomeric and Enantiomeric Considerations for the Chemical Compound

The presence of a stereocenter at the C2 position means that this compound can exist as a pair of enantiomers, (R)-2,5,5-trimethyl-1,3-dioxan-2-ol and (S)-2,5,5-trimethyl-1,3-dioxan-2-ol. The specific arrangement of the methyl and hydroxyl groups around the C2 carbon determines the absolute configuration.

Stereoisomer Generation and Separation Challenges

The synthesis of this compound would typically involve the reaction of a suitable ketone with 2,2-dimethyl-1,3-propanediol. If the starting materials are achiral and no chiral catalysts or auxiliaries are used, the product will be a racemic mixture of the two enantiomers.

The separation of these enantiomers can be challenging. Standard chromatographic techniques may not be effective without the use of a chiral stationary phase. Alternatively, the racemic mixture could be derivatized with a chiral resolving agent to form diastereomers, which can then be separated by conventional methods like crystallization or chromatography. After separation, the resolving agent would need to be removed to yield the pure enantiomers. The hydrolysis of acetonides of diastereomeric 1,3-diols can sometimes be achieved selectively, offering a potential route for separating isomers. thieme-connect.de

Chiral Induction in Synthetic Pathways

Achieving a stereoselective synthesis of one enantiomer of this compound would require a source of chirality in the reaction. This could be accomplished through several strategies:

Use of a Chiral Auxiliary: A chiral diol could be used in the synthesis. While 2,2-dimethyl-1,3-propanediol is achiral, other chiral 1,3-diols are available and are powerful tools for asymmetric synthesis. thieme-connect.de

Chiral Catalysis: A chiral acid or base catalyst could be employed to favor the formation of one enantiomer over the other. Rhodium-catalyzed asymmetric reactions, for example, have been used to synthesize chiral 1,3-dioxoles. nih.gov

Enzymatic Resolution: Enzymes could be used to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.

Solvent Effects on Conformational Preferences and Equilibria

The conformational equilibrium of this compound, particularly the balance between the axial and equatorial positions of the C2 substituents, can be significantly influenced by the solvent. The anomeric effect is known to be solvent-dependent.

In nonpolar solvents, the anomeric effect is generally more pronounced, favoring the axial orientation of the hydroxyl group. This is because the stabilizing hyperconjugation is more effective in a less polar environment.

In polar, protic solvents such as water or alcohols, the situation can be more complex. These solvents can form hydrogen bonds with the hydroxyl group and the ring oxygen atoms. Solvation of the equatorial hydroxyl group may be more favorable than the more sterically hindered axial hydroxyl group, thus shifting the equilibrium towards the equatorial conformer. Furthermore, a polar solvent can weaken the anomeric effect by stabilizing the dipole moment of the equatorial conformer. For 2-hydroxytetrahydropyran, the hydroxyl group is preferred in the axial position in the gas phase and non-polar solvents, while the equatorial position is favored in aqueous solutions. nih.gov This suggests that in polar solvents, the steric effects might dominate over the anomeric effect for this compound, leading to a higher population of the conformer with the equatorial hydroxyl group.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. For 2,5,5-Trimethyl-1,3-dioxan-2-ol, both 1D and 2D NMR experiments would be essential.

Comprehensive 1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
OHVariable (typically 1-5)Singlet (broad)-
CH₂ (axial)~3.5-4.0Doublet~10-12 (geminal)
CH₂ (equatorial)~4.0-4.5Doublet~10-12 (geminal)
CH₃ (axial at C5)~0.5-1.0Singlet-
CH₃ (equatorial at C5)~1.0-1.5Singlet-
CH₃ (at C2)~1.2-1.7Singlet-

The diastereotopic protons of the two CH₂ groups in the ring are expected to show distinct signals, likely as doublets due to geminal coupling. The chemical shift difference between the axial and equatorial methyl groups at the C5 position would be a key indicator of the ring's conformation.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)
C290-100
C4/C660-70
C530-40
CH₃ (at C5)20-30
CH₃ (at C2)15-25

The chemical shift of the C2 carbon, being a hemiacetal carbon, is expected to be in the characteristic range of 90-100 ppm. The different chemical environments of the axial and equatorial methyl groups at C5 might lead to separate signals.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. For instance, it would show a correlation between the geminal protons on C4 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For example, correlations would be expected between the protons of the methyl groups at C5 and the C4, C5, and C6 carbons, as well as the other methyl group. The proton of the C2-methyl group would show correlations to C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons and thus the stereochemistry. For instance, a NOESY spectrum would show through-space correlations between the axial methyl group at C5 and the axial protons at C4 and C6, confirming their cis relationship.

Dynamic NMR Studies for Conformational Exchange

The 1,3-dioxane (B1201747) ring exists in a dynamic equilibrium between two chair conformations. For this compound, one chair conformer is expected to be significantly more stable than the other. Dynamic NMR studies, involving recording spectra at variable temperatures, could provide information on the energy barrier of this ring-flipping process. At low temperatures, the exchange would be slow on the NMR timescale, and distinct signals for each conformer might be observed. As the temperature increases, these signals would broaden and eventually coalesce into averaged signals. Analysis of the coalescence temperature can be used to calculate the free energy of activation for the conformational exchange.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (hydroxyl)Stretching3600-3200Broad, Strong
C-H (alkane)Stretching2990-2850Strong
C-O (hemiacetal)Stretching1200-1050Strong

The most prominent feature in the IR spectrum would be the broad absorption band in the high-frequency region (3600-3200 cm⁻¹) corresponding to the O-H stretching vibration of the hydroxyl group. The presence of strong C-O stretching bands in the fingerprint region would confirm the dioxane and hemiacetal moieties.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion with high precision. For this compound, with a molecular formula of C₇H₁₄O₃, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Expected HRMS Data:

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₇H₁₅O₃⁺147.1016
[M+Na]⁺C₇H₁₄O₃Na⁺169.0835

The fragmentation pattern in a standard MS experiment would likely involve the loss of a methyl group, a hydroxyl group, or the opening of the dioxane ring. The interpretation of these fragments would further support the proposed structure.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Analysis

The mass spectrometric fragmentation of this compound provides critical information for its structural confirmation. While specific fragmentation data for this exact hemiacetal is not extensively published, the behavior can be predicted based on the well-documented fragmentation patterns of related 1,3-dioxane structures. docbrown.info

Electron Ionization (EI) Fragmentation: Under EI conditions, the initial event is the formation of a molecular ion ([M]•+). For this compound (m/z 146.18), this ion would be [C₇H₁₄O₃]•+. Subsequent fragmentation of cyclic ethers and acetals is often characterized by ring cleavage. Key fragmentation pathways for 1,3-dioxanes typically involve the loss of neutral molecules like formaldehyde (B43269) (CH₂O) or other small fragments. docbrown.info

A primary fragmentation route would likely involve the cleavage of the C-O bonds within the dioxane ring, driven by the localization of the positive charge on an oxygen atom. The presence of the gem-dimethyl group at the C5 position and a methyl group at the C2 position influences the stability of the resulting carbocationic fragments.

Commonly observed fragmentation patterns for similar structures include:

Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 131.

Ring opening followed by cleavage: This can lead to various smaller fragments. For instance, cleavage of the bond between C2 and the ether oxygen, followed by further rearrangements, is a common pathway.

Transannular cleavage: Studies on trimethylsilyl (B98337) (TMS) derivatives of similar diol-containing ring systems have shown that transannular cleavage of the ring can lead to characteristic, intense cyclic ions. nih.gov

Electrospray Ionization (ESI) Fragmentation: ESI is a softer ionization technique, typically used for analyzing polar and thermally labile molecules. In positive-ion mode ESI, this compound would likely be detected as a protonated molecule [M+H]⁺ (m/z 147.19) or as an adduct with sodium [M+Na]⁺ (m/z 169.17) or potassium [M+K]⁺ (m/z 185.17).

Collision-induced dissociation (CID) of the protonated molecule in an ESI-MS/MS experiment would reveal structural details. The fragmentation would likely be initiated by the loss of a water molecule from the protonated hemiacetal, a common pathway for alcohols, leading to a stable carbocation. The study of fragmentation patterns is crucial for the identification and structural confirmation of such compounds in various applications. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

While crystal structure data for this compound itself is not available, detailed analysis of a closely related precursor, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (C₈H₁₄O₄) , provides significant insight into the expected solid-state conformation and intermolecular interactions of the dioxane ring system. nih.gov This analog shares the core 2,5,5-trimethyl-1,3-dioxane (B1280139) skeleton, with a carboxylic acid group at the C5 position instead of a hydroxyl group at C2.

Unit Cell Parameters and Space Group Analysis

The crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid was determined by single-crystal X-ray diffraction. The analysis revealed the following unit cell parameters and space group. nih.gov

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
MonoclinicP2₁/n10.3235 (2)10.2987 (2)18.0673 (3)9090.380 (1)901920.78 (6)8

This data indicates a monoclinic crystal system with the centrosymmetric space group P2₁/n. The presence of 8 molecules (Z=8) in the unit cell suggests there are two independent molecules in the asymmetric unit.

Bond Lengths, Bond Angles, and Torsion Angles within the Crystal Lattice

The detailed geometric parameters from the X-ray diffraction study of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid reveal a chair conformation for the 1,3-dioxane ring. nih.gov The methyl groups at the C2 position and the carboxyl group are found in equatorial positions, while one of the C5 methyl groups occupies an axial position. This arrangement minimizes steric hindrance within the molecule.

The O2—C1—C2—C5 torsion angle of −159.88 (8)° indicates that the carboxyl group is nearly aligned with the mean plane of the 1,3-dioxane ring. nih.gov Puckering parameters further define the chair conformation. nih.gov

Selected Bond Lengths and Angles for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid nih.gov

Bond/AngleValue (Å or °)
O1—C11.465 (1)
O1—C31.464 (1)
C4—C51.532 (1)
C4—C61.528 (1)
C1—O1—C3112.0 (1)
O1—C1—C2109.8 (1)
C3—C4—C5109.9 (1)

Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces)

In the crystal lattice of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, intermolecular interactions play a crucial role in stabilizing the three-dimensional structure. The most significant of these is the classical O—H⋯O hydrogen bond formed between the carboxylic acid groups of adjacent molecules. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Other Optical Characterization Methods

This compound is not expected to exhibit significant absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum (typically 200–800 nm). The molecule is composed of sigma (σ) bonds and lone pairs on the oxygen atoms, but it lacks chromophores—conjugated π-systems or functional groups with n→π* or π→π* transitions in this energy range.

The electronic transitions available (σ→σ* and n→σ*) occur at much higher energies, in the vacuum UV region (<200 nm). Therefore, a standard UV-Vis spectrum of a pure sample of this compound in a non-absorbing solvent would likely show a flat baseline above 200 nm. This lack of absorption is characteristic of saturated aliphatic ethers, alcohols, and acetals.

Computational Chemistry and Theoretical Investigations of 2,5,5 Trimethyl 1,3 Dioxan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. These methods, varying in their level of theory and computational cost, allow for the precise determination of molecular geometries, energies, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational efficiency.

For molecules like 2,5,5-trimethyl-1,3-dioxan-2-ol, DFT, particularly with hybrid functionals such as B3LYP and a suitable basis set like 6-311++G(d,p), is employed to perform geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing a detailed picture of its three-dimensional structure. The optimized geometry includes crucial parameters such as bond lengths, bond angles, and dihedral angles. For the analogue TDCA, the 1,3-dioxane (B1201747) ring adopts an approximate chair conformation. nih.gov The carboxyl group is found to occupy an equatorial position on this ring. nih.gov

The following table presents a selection of theoretical bond lengths and angles for the optimized geometry of the analogue, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, obtained from DFT calculations.

Table 1: Selected Optimized Geometrical Parameters for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (Analogue)
ParameterValue (Å or °)Source
O2—C1—C2—C5 (Torsion Angle)-159.88 (8) ° nih.gov
Puckering Parameter (Q)0.5540 (9) Å nih.gov
Puckering Parameter (θ)176.65 (9) ° nih.gov
Puckering Parameter (φ)301.8 (17) ° nih.gov

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate energy calculations and are often used as benchmarks for other computational techniques. While computationally more demanding than DFT, ab initio calculations are crucial for obtaining precise energetic information and for validating the results of less rigorous methods. For substituted 1,3-dioxanes, ab initio methods have been used to investigate conformational isomerization and to determine the potential energy barriers between different conformers.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its stability, reactivity, and physical properties. A thorough analysis of the electronic structure provides a predictive framework for understanding a molecule's chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally more reactive. Conversely, a large gap indicates high stability. For the analogue TDCA, the HOMO-LUMO energy gap has been calculated to be 4.7062 eV. researchgate.net This relatively large gap suggests that the molecule is chemically stable. The ionization potential and electron affinity, which are related to the HOMO and LUMO energies respectively, were also evaluated for TDCA. researchgate.net

The following table summarizes the key electronic parameters derived from the HOMO-LUMO analysis of the analogue, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid.

Table 2: Frontier Molecular Orbital and Electronic Parameters for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (Analogue)
ParameterValue (eV)Source
HOMO-LUMO Energy Gap4.7062 researchgate.net
Ionization Potential6.4513 researchgate.net
Electron Affinity1.7451 researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energies associated with these delocalizations. In substituted 1,3,2-dioxaphosphinane derivatives, which are structurally related to the target molecule, NBO analysis has been instrumental in evaluating stereoelectronic effects and their influence on conformational preferences.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a real-space function that describes the electrostatic potential created by the electron and nuclear charge distribution of a molecule. An MEP map provides a visual guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. For the analogue TDCA, the MEP map reveals that the negative potential is concentrated around the electronegative oxygen atoms of the carboxyl group, indicating these are the most likely sites for electrophilic attack. researchgate.net The positive potential is associated with the hydrogen atoms, particularly the hydroxyl proton of the carboxylic acid, marking it as a probable site for nucleophilic interaction. researchgate.net

Simulation of Spectroscopic Parameters

The simulation of spectroscopic parameters is a cornerstone of computational analysis, enabling the prediction and interpretation of experimental spectra. For this compound, this includes the detailed prediction of its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Predicting NMR chemical shifts and coupling constants through computational methods has become an invaluable tool in structural elucidation. mdpi.comnih.gov For this compound, quantum mechanical calculations, particularly those employing density functional theory (DFT), can provide highly accurate predictions of ¹H and ¹³C chemical shifts. These calculations typically involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.

Recent advancements in machine learning and artificial intelligence have also introduced powerful new methods for NMR prediction. mdpi.comnih.gov Graph neural networks, for instance, can be trained on large datasets of experimental NMR data to predict chemical shifts with remarkable accuracy, often rivaling or even surpassing traditional quantum mechanical approaches. mdpi.com These methods can account for subtle solvent effects and conformational dynamics that influence chemical shifts.

A theoretical study on the related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, utilized DFT calculations at the B3LYP/6-311++G(d,p) level to predict its ¹H and ¹³C NMR spectra, showing good agreement with experimental data. researchgate.net Similar computational strategies would be directly applicable to this compound. The predicted values help in the assignment of experimental spectra and can provide confidence in the determined structure.

Below is an interactive data table showcasing hypothetical, yet realistic, predicted NMR data for this compound, based on common computational methods.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted J-coupling (Hz)
C2-OH3.5 - 4.5--
C4-Hax3.8 - 4.265 - 70²J ≈ -11
C4-Heq3.4 - 3.865 - 70²J ≈ -11
C5-CH₃ (ax)0.8 - 1.220 - 25-
C5-CH₃ (eq)1.2 - 1.625 - 30-
C6-Hax3.8 - 4.265 - 70²J ≈ -11
C6-Heq3.4 - 3.865 - 70²J ≈ -11
C2-CH₃1.4 - 1.820 - 25-
C2-95 - 105-
C4-65 - 70-
C5-30 - 35-
C6-65 - 70-

Note: These values are illustrative and would require specific calculations for precise prediction.

Vibrational Frequency Calculations for IR Spectral Interpretation

Vibrational frequency calculations are essential for interpreting infrared (IR) spectra. mdpi.com By computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix), one can determine the frequencies and intensities of the vibrational modes of a molecule. q-chem.com These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors in the computational method, can be directly compared with experimental IR spectra. mdpi.comethz.ch

For this compound, these calculations would reveal characteristic vibrational modes. Key features would include the O-H stretching frequency of the hydroxyl group, typically appearing as a broad band in the 3200-3600 cm⁻¹ region. C-H stretching vibrations of the methyl and methylene (B1212753) groups would be expected in the 2800-3000 cm⁻¹ range. The C-O stretching vibrations of the dioxane ring and the hydroxyl group would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

A study on 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid employed DFT calculations to analyze its vibrational spectrum, which aids in understanding the vibrational modes of similar dioxane structures. researchgate.net The use of computational tools like VASP and JMOL can further aid in the analysis and visualization of these vibrational modes. youtube.com

An illustrative data table of predicted key vibrational frequencies for this compound is presented below.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
O-H Stretch3400 - 3600Strong, Broad
C-H Stretch (Methyl)2950 - 3000Medium-Strong
C-H Stretch (Methylene)2850 - 2950Medium
C-O Stretch (Ring)1050 - 1200Strong
C-O Stretch (C-OH)1000 - 1100Strong

Note: These are generalized predictions. Actual computed values would depend on the level of theory and basis set used.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions. smu.edu It allows for the exploration of reaction pathways, the characterization of transient intermediates, and the determination of activation energies, providing a deep understanding of reaction mechanisms.

Energetic Pathways for Cyclization and Ring-Opening Reactions

The formation of this compound and its subsequent reactions, such as ring-opening, can be modeled computationally. The cyclization to form the dioxane ring, typically from a 1,3-diol and a ketone or its equivalent, involves a series of protonation, nucleophilic attack, and dehydration steps. Each of these steps can be modeled to determine the transition state structures and their associated energy barriers.

Conversely, the ring-opening of 1,3-dioxanes is a well-studied reaction class. acs.orgresearchgate.net Computational studies can elucidate the energetics of acid-catalyzed hydrolysis, for example. These calculations would map the potential energy surface for the reaction, identifying the lowest energy pathway from the reactant to the products. The mechanism would likely involve protonation of one of the ring oxygens, followed by C-O bond cleavage to form a resonance-stabilized carbocation intermediate, which is then attacked by water.

Kinetic Isotope Effect (KIE) Calculations

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining the extent of bond breaking or forming in the rate-determining step. libretexts.orgcore.ac.ukprinceton.edu Computational methods can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the normal and isotopically substituted molecules. nih.govepfl.ch

For reactions involving this compound, such as a proton transfer from the hydroxyl group or a C-H bond cleavage, KIE calculations could provide significant mechanistic insights. For instance, in an acid-catalyzed ring-opening, substituting the hydroxyl proton with deuterium (B1214612) (a D₂O solvent) would lead to a solvent isotope effect that could be computationally modeled. The difference in zero-point vibrational energies between the O-H and O-D bonds in the reactant and transition state would be the primary determinant of the calculated KIE. core.ac.uk

Molecular Dynamics Simulations for Conformational Sampling

While static quantum mechanical calculations provide valuable information about specific conformations, molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule over time, allowing for the exploration of the conformational landscape. mdpi.com

For this compound, the 1,3-dioxane ring primarily adopts a chair conformation. researchgate.netthieme-connect.de However, it can also exist in less stable boat or twist-boat conformations. MD simulations can be used to sample these different conformations and determine their relative populations. frontiersin.org This is particularly important for understanding the flexibility of the ring and how the substituents influence its conformational preferences.

Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) or metadynamics, can be employed to overcome energy barriers and more efficiently sample the conformational space. nih.gov The insights gained from these simulations are crucial for a comprehensive understanding of the molecule's structure-property relationships.

Applications in Advanced Organic Synthesis and Materials Science

2,5,5-Trimethyl-1,3-dioxan-2-ol as a Versatile Synthetic Building Block

The unique structure of this compound, featuring a cyclic hemiacetal, makes it a valuable intermediate in several synthetic pathways. Its reactivity is centered around the controlled release and reaction of a masked carbonyl functional group.

Precursor in the Synthesis of Dihydroxyacetone (DHA)

While various synthetic routes to dihydroxyacetone (DHA) exist, including the oxidation of glycerol (B35011) and biotechnological methods using microorganisms like Gluconobacter oxydans, the use of protected synthons is a key strategy for achieving high purity. orgsyn.orgbeilstein-journals.org Dioxane derivatives, in particular, serve as important precursors. For instance, compounds like 2-phenyl-1,3-dioxan-5-one (B2960626) can undergo a deprotection reaction to yield DHA. merckmillipore.com In this context, while not a direct precursor in the most common industrial routes, specialized laboratory syntheses may employ tailored dioxane derivatives. However, specific literature detailing the direct conversion of this compound to DHA is not prominently available. The general principle involves the hydrolysis of the dioxane ring under acidic conditions to liberate the parent carbonyl compound.

Intermediate in the Formation of Serinol and Related Aminodiols

Serinol (2-amino-1,3-propanediol) and its derivatives are crucial intermediates for pharmaceuticals and X-ray contrast agents. sigmaaldrich.comhymasynthesis.com Chemical syntheses for serinol often start from precursors like dihydroxyacetone or protected analogues. sigmaaldrich.comhymasynthesis.comnih.gov One established method involves the use of 5-nitro-1,3-dioxane (B6597036) derivatives, where the nitro group is reduced to an amine, followed by hydrolysis of the dioxane ring to yield serinol. sigmaaldrich.com Another approach utilizes 2-phenyl-1,3-dioxan-5-one, which can be converted to an oxime and subsequently reduced. merckmillipore.com The application of this compound in this area is not explicitly documented in widely accessible literature, but its structural similarity to other dioxane-based intermediates suggests a potential, though unconfirmed, role in analogous synthetic strategies.

Role in the Construction of Complex Carbon Frameworks via Aldol-type Reactions

Aldol (B89426) reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry, combining two carbonyl compounds to form a β-hydroxy carbonyl product. The reaction proceeds via an enolate intermediate which acts as a nucleophile. Masked carbonyl compounds, such as acetals and hemiacetals, can serve as carbonyl surrogates in these reactions. The hemiacetal functional group in this compound could, under specific catalytic conditions, be in equilibrium with its open-chain keto-alcohol form, which could then participate in aldol-type transformations. This allows for regioselective reactions and the construction of intricate molecular architectures. However, specific examples and detailed research findings on the use of this compound in aldol reactions are not detailed in the surveyed literature.

Integration into Polymer Chemistry and Dendrimer Synthesis

The precise control over functional groups offered by dioxane derivatives extends their utility into the realm of macromolecular chemistry.

Monomeric Units for Precisely Branched Polyester-Based Dendrimers

Polyester dendrimers are a class of highly branched, monodisperse macromolecules with significant potential in drug delivery and materials science. Their synthesis relies on the stepwise addition of monomeric units that possess multiple functional groups, a common example being 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA). These AB₂-type monomers contain one carboxyl group and two hydroxyl groups, allowing for the generational growth of the dendrimer. While this compound itself does not possess the required multi-functionality to act as a branching unit, related structures like 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid have been synthesized and characterized, indicating the exploration of such dioxane systems as potential building blocks in polymer chemistry.

Protective Group Strategies in Polymerization Processes (if applicable)

The use of protecting groups is a cornerstone of complex organic synthesis, including the synthesis of polymers with defined architectures. Cyclic acetals and ketals, such as 1,3-dioxanes, are widely used to protect diol or carbonyl functionalities due to their stability towards bases and nucleophiles and their susceptibility to removal under acidic conditions. In polymerization, such protective groups can be used to mask reactive sites on a monomer, preventing unwanted side reactions. After polymerization, the protecting groups can be removed to unmask the functional groups on the polymer backbone for further modification or to impart specific properties. While the general utility of the dioxane moiety as a protecting group is well-established, specific documented applications of this compound for this purpose in polymerization are not readily found in the surveyed literature.

Utilization in the Synthesis of Other Heterocyclic Compounds

The inherent structure of this compound, which can be viewed as a protected form of a 1,3-diol, makes it a potential precursor for the synthesis of other more complex heterocyclic systems. The reactivity of the hemiacetal hydroxyl group is key to its utility in these transformations.

Construction of Nitrogen-Containing Heterocycles

At present, detailed research findings specifically documenting the use of this compound as a direct precursor for the construction of nitrogen-containing heterocycles are not extensively available in the public domain. However, the general reactivity of related 1,3-dioxane (B1201747) structures suggests potential synthetic pathways. For instance, the reaction of cyclic hemiacetals with nitrogen nucleophiles is a known method for forming N-heterocycles. Conceptually, a reaction between this compound and a primary amine or a related nitrogen-based nucleophile could potentially lead to the formation of substituted piperidines or other saturated nitrogenous rings, following a ring-opening and subsequent cyclization cascade. The viability and efficiency of such transformations would be highly dependent on reaction conditions and the nature of the nitrogen nucleophile.

Development of Novel Oxygenated Scaffolds

The development of novel oxygenated scaffolds is a significant area of research, particularly in the synthesis of natural products and their analogues. While direct applications of this compound are not widely reported, its structural motifs are found in more complex systems. The synthesis of various 1,3-dioxane derivatives is a common strategy to protect 1,3-diols, which are ubiquitous in polyketide and carbohydrate chemistry. The manipulation of the hemiacetal in this compound could theoretically provide access to other oxygen-containing rings, such as substituted furans or pyrans, through rearrangement or ring-contraction/expansion strategies, although specific examples remain to be documented in the literature.

Role in the Development of Fine Chemicals

The term "fine chemicals" refers to pure, single substances that are produced in limited quantities and are used as intermediates in various industries, including pharmaceuticals, agrochemicals, and specialty polymers. The utility of a compound like this compound in this sector would hinge on its ability to be converted efficiently into valuable, more complex molecules.

Excluding its potential use in the fragrance industry, the application of this compound in the synthesis of other fine chemicals is not well-established in peer-reviewed literature. Its role would likely be as a specialized building block or a protected diol, where the specific substitution pattern is required for a particular synthetic target. The economic feasibility of using this specific molecule over other, more readily available starting materials would be a critical factor for its adoption in the fine chemical industry.

Contribution to Mechanistic Understanding in Catalysis

The study of reaction mechanisms is fundamental to the advancement of catalysis. Molecules with specific structural features can serve as probes to elucidate catalytic cycles. While there is no direct evidence of this compound being used extensively for this purpose, its structure lends itself to certain theoretical considerations. For example, the equilibrium between the cyclic hemiacetal and the open-chain hydroxy aldehyde could be influenced by various catalysts. Studying the kinetics and thermodynamics of this equilibrium in the presence of different catalytic systems (acid, base, or metal catalysts) could provide insights into the mechanism of acetalization and deacetalization reactions.

Furthermore, the stereochemistry of the dioxane ring, which is locked in a chair conformation, could be exploited in stereoselective reactions. The axial and equatorial positions of the substituents are well-defined, and this could be used to probe the steric and electronic effects in a catalytic active site. However, specific studies detailing such applications for this compound are not currently available.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for its Synthesis

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research should prioritize the development of green synthetic routes to 2,5,5-Trimethyl-1,3-dioxan-2-ol. This could involve exploring solvent-free reaction conditions or the use of in situ polymerization and dynamic cross-linking (ISPDC) methods, which have been successfully applied to produce hemiacetal ester-based dynamic covalent polymer networks without the need for solvents or purification steps. rsc.org Such approaches would not only minimize waste but also enhance the economic viability of its production. A key challenge will be to adapt these methods to the specific steric and electronic properties of the trimethyl-substituted dioxane ring.

Enantioselective Synthesis of Chiral this compound

The introduction of chirality into molecules is of paramount importance, particularly in the fields of pharmaceuticals and materials science. While this compound itself is achiral, the principles of enantioselective synthesis could be applied to derivatives or reactions involving this compound. Future work could focus on the use of chiral catalysts, such as those derived from tartrate esters in Sharpless epoxidation, to control the stereochemical outcome of reactions where the hemiacetal acts as a reactant or intermediate. libretexts.org Furthermore, drawing inspiration from the synthesis of chiral 1,3-diols, asymmetric reduction of a precursor keto-alcohol could be a viable strategy to generate chiral derivatives of this compound. nih.gov The development of organocatalytic methods, which have proven successful in the synthesis of other chiral molecules, also presents a promising avenue. nih.gov

Investigation of its Role in Bio-inspired Chemical Transformations

Hemiacetals are fundamental structures in biological systems, most notably in the cyclic forms of sugars like glucose and fructose. wikipedia.orglibretexts.org This natural prevalence suggests that this compound could serve as a model system or a participant in bio-inspired chemical transformations. Research could explore its use in enzyme-catalyzed reactions, where the hemiacetal functionality is specifically recognized and transformed. rsc.org For instance, studies on the enzymatic activation of the C-ON bond in alkoxyamines via an acetal-hemiacetal conversion highlight the potential for enzymatic manipulation of such structures. rsc.org Furthermore, the role of hemiacetals as oxygen-centered pronucleophiles in biochemical pathways could inspire the design of new synthetic methodologies. nih.gov

Exploration of Novel Catalytic Reactions Involving the Hemiacetal Functionality

The hemiacetal group in this compound is a versatile functional handle for a variety of catalytic transformations. A significant area for future research is the exploration of novel catalytic reactions that exploit this functionality. For example, gold(III) chloride has been shown to catalyze the dehydrative glycosylation of 2-deoxy hemiacetals, suggesting that similar metal-based catalysts could activate the hydroxyl group of this compound for stereoselective bond formation. nih.gov Additionally, organocatalytic approaches, particularly those involving iminium catalysis, have been used to trigger cascade reactions initiated by the 1,4-addition of racemic hemiacetals. nih.gov Applying such methodologies to this compound could lead to the development of new and efficient routes to complex molecular architectures.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. Advanced computational modeling will be instrumental in elucidating the conformational preferences and reactivity of this compound. Studies on the parent 1,3-dioxane (B1201747) molecule have shown that the chair conformer is significantly more stable than twist conformers. researchgate.net Similar computational analyses, using methods like density functional theory (DFT), can predict the most stable conformation of the trimethyl-substituted analogue and how this influences its reactivity. researchgate.net Furthermore, computational modeling can be used to investigate the mechanism of its formation and potential catalytic transformations, providing insights that can guide experimental design. ulpgc.es For instance, the conformational behavior of 1,3-dioxane within fullerene cavities suggests that confinement can dramatically alter its preferred geometry, an avenue that could be explored computationally for this compound. tandfonline.com

Potential for Functionalization towards Advanced Material Precursors

The structure of this compound, with its hydroxyl group and stable dioxane ring, makes it an attractive building block for the synthesis of advanced materials. Future research should focus on the functionalization of this molecule to create novel monomers for polymerization. For instance, the hydroxyl group can be a site for esterification or etherification, allowing for its incorporation into polyesters or polyethers. The principles of in situ polymerization of related cyclic ethers like 1,3-dioxane and 1,3-dioxolane (B20135) to form polymer electrolytes for batteries could be adapted for this compound, potentially leading to materials with unique properties. rsc.orgrsc.org The hemiacetal functionality itself can be a precursor to acetals, which are stable linkages in various polymer systems. wikipedia.org

Detailed Studies on Intermolecular Interactions and Self-Assembly Phenomena

The presence of a hydroxyl group in this compound makes it capable of forming hydrogen bonds, which can drive intermolecular interactions and self-assembly. britannica.combyjus.com Understanding these interactions is crucial for predicting and controlling the solid-state structure and bulk properties of materials derived from this compound. Detailed studies, potentially using techniques like X-ray crystallography and scanning tunneling microscopy, could reveal how this molecule arranges in the solid state. rsc.org The interplay between the polar hydroxyl group and the nonpolar methyl groups could lead to interesting self-assembly behaviors, such as the formation of micelles or other ordered structures in solution. The principles of self-assembly guided by functional groups can be applied to design and create novel supramolecular structures based on this hemiacetal. rsc.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.